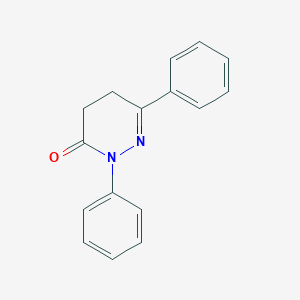
1-(4-Isobutoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isobutoxyphenyl)propan-1-one is a chemical compound with the molecular formula C13H18O2 . It has a molecular weight of 206.28 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H18O2/c1-4-13(14)11-5-7-12(8-6-11)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3 . This indicates the molecular structure of the compound. The compound has a total of 14 heavy atoms . Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.28 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its relative lipophilicity . The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 190.135765193 g/mol . The topological polar surface area of the compound is 17.1 Ų .科学的研究の応用
IBP is widely used in scientific research, particularly in the areas of organic synthesis and drug discovery. It is used as a reagent in various organic synthesis reactions and as a solvent for a variety of compounds. Additionally, it is used as a starting material in the synthesis of various pharmaceuticals and other compounds. It is also used in the synthesis of various polymers and copolymers materials.
作用機序
IBP acts as a nucleophile in organic synthesis reactions, meaning that it can react with electrophiles to form covalent bonds. It is also known to form hydrogen bonds with other molecules, which can affect the reactivity of the molecule and the rate of reaction. Additionally, IBP can act as a hydrogen bond donor, meaning that it can donate a hydrogen atom to other molecules. This can be used to increase the solubility of various compounds.
Biochemical and Physiological Effects
IBP is not known to have any significant biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic, and is not known to be an endocrine disruptor. Additionally, it is not known to be an irritant or to cause any skin or eye irritation.
実験室実験の利点と制限
IBP has several advantages for use in laboratory experiments. It is a colorless liquid with a sweet, fruity odor, making it easy to handle and store. Additionally, it is relatively inexpensive and easy to obtain. It is also a highly reactive compound, making it useful in a variety of organic synthesis reactions. However, it is also highly flammable, and should be handled with caution. Additionally, it is not miscible with water, so it should not be used in aqueous solutions.
将来の方向性
The future of IBP is promising, particularly in the areas of organic synthesis and drug discovery. It is a versatile compound that can be used in a variety of reactions, and its reactivity makes it useful for the synthesis of a wide range of compounds. Additionally, its low toxicity and lack of significant biochemical or physiological effects make it an ideal starting material for the synthesis of pharmaceuticals and other compounds. Additionally, its low cost and easy availability make it an attractive option for use in laboratory experiments.
合成法
IBP can be synthesized through the reaction of paraformaldehyde and aniline in the presence of a base catalyst. The reaction is conducted in aqueous solution and proceeds according to the following equation:
C2H4O + C6H5NH2 → C9H12O + H2O
The reaction is typically conducted at a temperature of 80-90°C and a pH of 8-9. The reaction is typically complete within 1-2 hours and yields IBP in a yield of approximately 90%.
特性
IUPAC Name |
1-[4-(2-methylpropoxy)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-13(14)11-5-7-12(8-6-11)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMFDTNCXZUJPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356750 |
Source


|
| Record name | 1-(4-isobutoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
354539-62-1 |
Source


|
| Record name | 1-(4-isobutoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

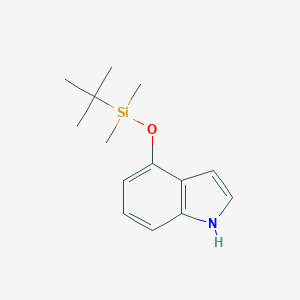

![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)
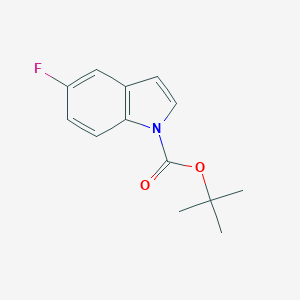

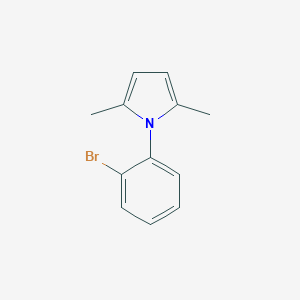

![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)
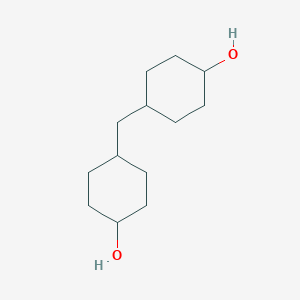


![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)
